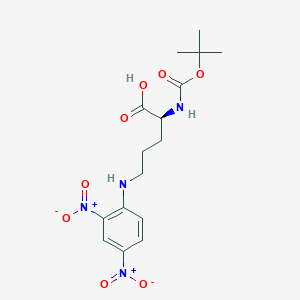

BOC-ORN(DNP)-OH

Description

The Significance of Modified Ornithine Residues in Peptidic Architectures

Ornithine, a non-proteinogenic amino acid, is a crucial intermediate in the urea (B33335) cycle and a precursor for polyamine biosynthesis nih.govnih.gov. Its incorporation into peptide sequences, either naturally or synthetically, can confer unique properties. Modified ornithine residues are employed to mimic or replace other amino acids, such as arginine, to create peptidomimetics with altered pharmacological profiles, improved metabolic stability, or enhanced receptor binding nih.govacs.orgnih.gov. For instance, ornithine derivatives have been explored for their antimicrobial activities researchgate.netresearchgate.net and as components in the design of novel therapeutic agents acs.orgnih.gov. The presence of two amino groups in ornithine (α-amino and δ-amino) necessitates careful protection strategies to ensure selective functionalization and incorporation into peptide chains peptide.com.

Fundamental Principles of Orthogonal Protecting Group Strategies in Organic Synthesis

In the intricate process of peptide synthesis, protecting groups are indispensable tools that temporarily mask reactive functional groups, preventing unwanted side reactions and ensuring the formation of specific peptide bonds biosynth.comresearchgate.netcsic.es. Orthogonal protection refers to a strategy where multiple protecting groups, each targeting a different functional group or even the same functional group in a different context, can be selectively removed under distinct chemical conditions without affecting one another biosynth.comresearchgate.netcsic.eslibretexts.orgacs.orgnih.govwiley-vch.de. This orthogonality is paramount for synthesizing complex peptides with diverse side-chain modifications and for assembling peptide fragments. For example, an acid-labile group can be removed without disturbing a base-labile group, or vice versa, allowing for stepwise elaboration of the peptide chain or selective modification of side chains.

Historical Trajectory of Boc-Based Chemistry in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group has been a cornerstone in peptide synthesis since its introduction in the mid-20th century researchgate.netspringernature.com. Pioneered by R.B. Merrifield, the Boc strategy, often paired with benzyl (B1604629) (Bn) protecting groups for side chains, was central to the development of solid-phase peptide synthesis (SPPS) researchgate.netspringernature.comthermofisher.com. The Boc group offers stability under basic conditions and is readily removed by treatment with strong acids, typically trifluoroacetic acid (TFA) springernature.comamericanpeptidesociety.orgpeptide.comcreative-peptides.com. While the advent of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with its milder base-labile deprotection, has become more prevalent in automated synthesis, Boc chemistry remains valuable for specific applications, such as the synthesis of hydrophobic peptides or those containing base-sensitive moieties thermofisher.compeptide.com. The historical significance of Boc chemistry lies in its foundational role in enabling the routine synthesis of peptides, paving the way for more advanced methodologies americanpeptidesociety.orgcreative-peptides.com.

BOC-ORN(DNP)-OH: Synthesis, Properties, and Applications

Nα-tert-butyloxycarbonyl-Nδ-(2,4-dinitrophenyl)ornithine, commonly abbreviated as this compound, is a specialized derivative of ornithine designed for precise peptide synthesis. It features orthogonal protection on its alpha and delta amino groups, making it a versatile building block.

Synthesis and Characterization

The synthesis of this compound involves the selective protection of the alpha-amino group of ornithine with the tert-butyloxycarbonyl (Boc) group and the delta-amino group with the 2,4-dinitrophenyl (DNP) group. While specific detailed synthetic procedures for this compound are not extensively detailed in the provided search results, the general approach would involve sequential protection steps. Typically, ornithine would first be protected at its alpha-amino group with a Boc-introducing reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), under basic conditions. Subsequently, the side-chain delta-amino group would be protected with a DNP-introducing reagent, such as 2,4-dinitrofluorobenzene or a similar activated dinitrophenyl derivative. The free carboxyl group (-OH) remains available for coupling reactions.

Characterization of such derivatives typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and position of the protecting groups and mass spectrometry to verify the molecular weight.

Chemical and Physical Properties

This compound is characterized by its distinct chemical and physical properties, which are crucial for its handling and application in synthesis.

| Property | Value / Description | Source |

| Chemical Name | Nα-tert-Butyloxycarbonyl-Nδ-(2,4-dinitrophenyl)-L-ornithine | N/A |

| CAS Number | 82518-61-4 | adachibio.com |

| Molecular Formula | C₁₆H₂₂N₄O₈ | adachibio.com |

| Molecular Weight | 399.37 g/mol | adachibio.com |

| Appearance | Yellow solid | chemicalbook.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone; Slightly soluble in water. | chemicalbook.com |

| Storage | Store at -20°C | glpbio.com |

| DNP Group Stability | Stable to HF and TFMSA | chemicalbook.com |

| Reaction Suitability | Suitable for Boc solid-phase peptide synthesis | chemicalbook.com |

Role in Peptide Synthesis

The primary utility of this compound lies in its precisely protected structure, enabling sophisticated peptide synthesis strategies. The Boc group on the α-amino terminus is acid-labile, typically removed by TFA, a standard procedure in Boc-based SPPS americanpeptidesociety.orgpeptide.comcreative-peptides.com. Concurrently, the DNP group on the δ-amino side chain is generally removed by nucleophilic reagents, such as thiols or amines researchgate.net, which are orthogonal to the acidic conditions used for Boc removal. This orthogonality allows for selective deprotection and functionalization of either the α-amino group or the δ-amino group, or the carboxyl group.

This differential protection strategy is particularly valuable when constructing peptides that require specific modifications on the ornithine side chain or when incorporating ornithine into complex sequences where other protecting groups are present. The DNP group, being relatively stable to acidic conditions, can persist through Boc deprotection steps, allowing for subsequent selective reactions at the δ-amino position. This capability is essential for building intricate peptide architectures, including cyclic peptides or peptidomimetics with precisely placed functional groups.

Compound List

this compound (Nα-tert-Butyloxycarbonyl-Nδ-(2,4-dinitrophenyl)-L-ornithine)

Ornithine (Orn)

Arginine (Arg)

Lysine (Lys)

Histidine (His)

tert-Butyloxycarbonyl (Boc)

9-Fluorenylmethyloxycarbonyl (Fmoc)

2,4-Dinitrophenyl (DNP)

Benzyl (Bn)

Trifluoroacetic Acid (TFA)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVAXTMGYWSFHF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443594 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82518-61-4 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc Orn Dnp Oh

Strategic Protection of the α-Amino Functionality: The Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino functionality of amino acids. Its stability and selective removal under acidic conditions make it a cornerstone in peptide synthesis strategies.

The introduction of the Boc group onto the α-amino group of ornithine is typically achieved by reacting ornithine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O, leading to the formation of a tert-butyl carbamate (B1207046). The leaving group is tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol (B103910) total-synthesis.comcommonorganicchemistry.comorganic-chemistry.org. Bases such as triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the deprotonation of the amino group, enhancing its nucleophilicity total-synthesis.comorganic-chemistry.org. While bases are not strictly required for the reaction with Boc₂O, their presence can optimize yields and reaction rates total-synthesis.comcommonorganicchemistry.comorganic-chemistry.org. The reaction can be conducted in aqueous or anhydrous conditions, with various catalysts and solvents reported to improve efficiency and chemoselectivity organic-chemistry.org.

Both Boc and 9-fluorenylmethoxycarbonyl (Fmoc) are extensively used protecting groups for the α-amino group in peptide synthesis, each forming the basis of distinct synthetic strategies: Boc/Benzyl (B1604629) (Boc/Bn) and Fmoc/tert-butyl (Fmoc/tBu) researchgate.netiris-biotech.deamericanpeptidesociety.org.

Boc Chemistry: This strategy utilizes acid-labile Boc groups for N-α protection and typically acid-labile benzyl-based groups for side-chain protection. Deprotection of the Boc group is achieved using strong acids like trifluoroacetic acid (TFA) researchgate.netamericanpeptidesociety.orgug.edu.pl. While effective, the repeated use of strong acids can sometimes lead to the cleavage of side-chain protecting groups or degradation of the peptide iris-biotech.deamericanpeptidesociety.org. The final cleavage from the resin and removal of all side-chain protecting groups often requires harsh conditions, such as liquid hydrogen fluoride (B91410) (HF) iris-biotech.de.

Fmoc Chemistry: This strategy employs the base-labile Fmoc group for N-α protection and acid-labile groups for side-chain protection researchgate.netiris-biotech.deamericanpeptidesociety.orgaltabioscience.com. The Fmoc group is readily removed by mild bases like piperidine (B6355638) in dimethylformamide (DMF) americanpeptidesociety.orgtotal-synthesis.comrsc.org. This mild deprotection is orthogonal to the acid-labile side-chain protecting groups, allowing for selective removal of side-chain protection without affecting the peptide backbone or the Fmoc group. The final cleavage from the resin and removal of side-chain protecting groups is typically accomplished with TFA, a milder condition compared to Boc chemistry iris-biotech.deamericanpeptidesociety.orgaltabioscience.comrsc.org.

The Fmoc strategy has largely supplanted Boc chemistry in many applications due to its milder deprotection conditions, compatibility with automated synthesizers, and the wider availability of orthogonally protected amino acid derivatives iris-biotech.deamericanpeptidesociety.orgaltabioscience.comrsc.orgnih.gov. However, Boc chemistry remains valuable for specific applications, particularly when base-sensitive sequences are involved americanpeptidesociety.org.

Synthesis of BOC-ORN(DNP)-OH and Related Ornithine Derivatives

The synthesis of this compound involves the strategic introduction of protecting groups onto the ornithine molecule to enable its controlled use in peptide bond formation. This typically entails protecting both the α-amino and δ-amino functionalities.

Solution-Phase Synthetic Protocols

While specific detailed protocols for the solution-phase synthesis of this compound are not extensively detailed in the provided literature, the general approach involves sequential protection reactions. Ornithine, possessing two primary amino groups, requires selective protection. A common strategy involves first protecting the α-amino group with the Boc moiety, often through reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequently, the δ-amino group is derivatized with a dinitrophenylating agent, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene, typically in the presence of a base to facilitate the nucleophilic aromatic substitution. The order of these protection steps can be varied, but the aim is to achieve orthogonal protection, allowing for selective deprotection during subsequent synthetic steps. The resulting protected amino acid is then isolated and purified. researchgate.net

Solid-Phase Synthetic Approaches Utilizing Boc Strategy

This compound is a valuable building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the protected amino acid is typically coupled to a solid support (resin) via its activated carboxyl group. The Boc group on the α-amino terminus serves as a temporary protecting group, readily removed by treatment with trifluoroacetic acid (TFA). This deprotection exposes the α-amino group for the subsequent coupling of the next N-protected amino acid in the growing peptide chain. The DNP group on the δ-amino side chain is a permanent protecting group within the Boc/Benzyl strategy, designed to withstand the acidic conditions used for Boc removal and the final cleavage from the resin. Its removal is typically performed later in the synthesis, often as part of the final cleavage cocktail or as a separate step before cleavage, using nucleophilic reagents. umich.educsbio.comchemicalbook.comiris-biotech.dechemimpex.compeptide.com The stability of the DNP group under the acidic conditions of Boc removal is crucial for the integrity of the peptide chain during synthesis. chemicalbook.compeptide.comresearchgate.net

Minimizing Racemization and Side Reactions during Derivatization

A critical aspect of amino acid protection and peptide synthesis is the prevention of racemization (epimerization at the α-carbon) and other undesired side reactions. While the Boc group itself is generally effective in minimizing racemization during coupling, the presence of certain side-chain protecting groups or the specific coupling reagents used can influence stereochemical integrity. For amino acids like histidine, it has been noted that derivatives with DNP protection might not be amenable to certain coupling methods (like PSA) without significant racemization, suggesting the use of alternative coupling agents or pre-formed esters in such cases. uwec.edu The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with carbodiimide (B86325) coupling agents is a well-established method to suppress racemization. researchgate.netuwec.edu For ornithine derivatives, the choice of coupling reagents and reaction conditions is paramount to ensure that the stereochemical purity of the α-carbon is maintained throughout the synthesis. sns.it The DNP group's stability to acidic conditions also contributes to minimizing side reactions that could arise from premature deprotection or rearrangement of the side chain. researchgate.net

Regioselective Chemical Modifications of this compound

The utility of this compound in peptide synthesis relies on the regioselective chemical modifications that can be performed on its functional groups. These modifications are primarily centered around the selective deprotection of its amino groups and the coupling of its carboxyl group.

Carboxyl Group Activation and Coupling: The α-carboxyl group is activated using standard peptide coupling reagents (e.g., carbodiimides, phosphonium (B103445) or uronium salts) to form a peptide bond with the free α-amino group of a resin-bound peptide or another amino acid. This is the primary reaction that incorporates the protected ornithine into a growing peptide chain. umich.educsbio.comchemimpex.com

α-Amino Group Deprotection: The Boc group on the α-amino terminus is selectively removed using acidic conditions, typically 30-50% TFA in an inert solvent like dichloromethane (B109758). This deprotection is rapid and efficient, liberating the α-amino group for the next coupling step without affecting the DNP protecting group or the peptide-resin linkage. umich.educsbio.compeptide.compeptide.comuwec.edupeptide.com

δ-Amino Group Deprotection (DNP Removal): The DNP group on the δ-amino side chain is a relatively stable protecting group. Its removal is typically achieved using nucleophilic reagents, such as thiophenol or other thiols, often in the presence of a base. peptide.com This deprotection step is usually performed towards the end of the synthesis, either before or during the final cleavage of the peptide from the solid support. The removal of the DNP group exposes the δ-amino function, allowing for potential further modifications if required, or simply yielding the deprotected ornithine residue within the final peptide. The DNP group's stability to acid hydrolysis makes it suitable for use in Boc/Benzyl SPPS. researchgate.net

The selective removal of the Boc group while leaving the DNP group intact, and vice versa (though DNP removal is typically later), exemplifies the regioselective nature of the modifications performed on this building block.

Compound List:

this compound (Nα-tert-Butoxycarbonyl-Nδ-(2,4-dinitrophenyl)-L-ornithine)

Ornithine

2,4-dinitrophenyl (DNP)

tert-Butoxycarbonyl (Boc)

Trifluoroacetic acid (TFA)

Di-tert-butyl dicarbonate (Boc₂O)

2,4-dinitrofluorobenzene

2,4-dinitrochlorobenzene

1-hydroxybenzotriazole (HOBt)

Thiophenol

Carbodiimides

Phosphonium salts

Uronium salts

1-hydroxybenzotriazole (HOBt)

Boc-His(DNP)-OH

Nα-Fmoc-Nδ-2,4-dinitrophenyl-L-ornithine

Boc-Orn(Z)-OH

Boc-Orn(2-Cl-Z)-OH

Integration of Boc Orn Dnp Oh in Advanced Peptide Synthesis Strategies

Utilization in Solid-Phase Peptide Synthesis (SPPS)

The integration of Nα-Boc-δ-N-DNP-L-ornithine (BOC-ORN(DNP)-OH) into Solid-Phase Peptide Synthesis (SPPS) protocols offers a strategic approach for the synthesis of complex peptides. The distinct chemical properties of the tert-butyloxycarbonyl (Boc) and 2,4-dinitrophenyl (DNP) protecting groups necessitate specific considerations for efficient peptide assembly.

Optimization of Coupling Efficiency with this compound

Difficult couplings can arise due to steric hindrance from the bulky protecting groups and the growing peptide chain. semanticscholar.orgnih.gov A study on the coupling efficiencies of various Boc-protected amino acids highlighted that no single set of conditions guarantees complete coupling in every instance, underscoring the need for careful monitoring and optimization. semanticscholar.orgnih.gov For sterically hindered amino acids, the selection of a sufficiently rapid coupling reagent is crucial. gyrosproteintechnologies.com

Commonly used coupling reagents in Boc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to enhance efficiency and suppress racemization. nih.gov The choice of solvent also plays a role, with N,N-dimethylformamide (DMF) being a standard choice due to its excellent solvating properties for both the resin and the protected amino acids.

To ensure high coupling yields, monitoring the reaction's completeness is essential. The ninhydrin (B49086) (Kaiser) test is a widely used qualitative method to detect free primary amines on the resin. nih.goviris-biotech.de A positive test indicates incomplete coupling, necessitating a recoupling step to drive the reaction to completion and avoid the formation of deletion peptides. semanticscholar.orgnih.gov

Table 1: Factors Influencing Coupling Efficiency of this compound in SPPS

| Factor | Description | Optimization Strategies |

| Coupling Reagents | The chemical agents that facilitate the formation of the peptide bond. | Use of carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) to increase reaction rates and minimize side reactions. |

| Steric Hindrance | The spatial arrangement of atoms in the amino acid derivative and the peptide-resin can impede the coupling reaction. | Selection of highly reactive coupling reagents; potential for double coupling cycles. gyrosproteintechnologies.comdelivertherapeutics.com |

| Reaction Monitoring | Assessing the completion of the coupling step to prevent deletion sequences. | Qualitative tests like the ninhydrin test to detect unreacted amino groups. nih.goviris-biotech.de |

| Solvent | The medium in which the coupling reaction is performed. | Use of high-purity, fresh solvents like DMF to ensure proper swelling of the resin and dissolution of reactants. gyrosproteintechnologies.com |

On-Resin Deprotection Dynamics of Boc and DNP

The orthogonal nature of the Boc and DNP protecting groups is a key feature of this compound, allowing for their selective removal at different stages of the synthesis. peptide.com

The Nα-Boc group is an acid-labile protecting group, typically removed by treatment with trifluoroacetic acid (TFA). nih.govpeptide.com In most Boc-SPPS protocols, a solution of 25-50% TFA in dichloromethane (B109758) (DCM) is used for a short duration (e.g., 15-30 minutes) to cleave the Boc group at each cycle of amino acid addition. peptide.comchempep.com This process generates a free N-terminal amine, ready for the next coupling step. The repetitive exposure of the growing peptide to acidic conditions necessitates that the DNP group and other side-chain protecting groups remain stable.

The DNP group, protecting the δ-amino group of the ornithine side chain, is stable to the acidic conditions used for Boc removal. sigmaaldrich.com Its cleavage requires a different chemical approach, typically nucleophilic aromatic substitution. Thiolysis, using reagents like thiophenol in DMF, is the standard method for removing the DNP group. chempep.comsigmaaldrich.com This deprotection is usually performed after the completion of the peptide chain assembly, either on the resin before cleavage or in solution after the peptide has been cleaved from the support. The reaction with thiophenol is typically carried out for several hours or overnight to ensure complete removal. chempep.comsigmaaldrich.com

Table 2: Deprotection Conditions for Boc and DNP Groups in SPPS

| Protecting Group | Reagent | Typical Conditions | Stage of Removal |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) for 15-30 minutes | At each synthesis cycle to deprotect the Nα-amino group. peptide.comchempep.com |

| DNP | Thiophenol | 20-fold molar excess in N,N-Dimethylformamide (DMF) for 1-2 hours or overnight | Post-synthesis, either on-resin or in solution, to deprotect the ornithine side chain. chempep.comsigmaaldrich.com |

Strategies for Preventing Side Reactions during SPPS Incorporating this compound

Several side reactions can occur during SPPS, potentially leading to impurities and a decrease in the final yield of the target peptide. When incorporating this compound, specific strategies are employed to mitigate these issues.

Alkylation of sensitive amino acid residues is another concern. During the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF) or TFA, reactive carbocations can be generated from the cleavage of protecting groups or the resin linker. nih.govresearchgate.net These can modify susceptible residues like tryptophan or cysteine. The use of scavengers in the cleavage cocktail is crucial to quench these reactive species.

In the context of the DNP group itself, incomplete removal can lead to a modified final peptide. Ensuring sufficient reaction time and an adequate excess of the thiolytic reagent is essential for complete deprotection. chempep.comsigmaaldrich.com

Application in Fragment Condensation and Solution-Phase Peptide Assembly

This compound is also a valuable building block in solution-phase peptide synthesis and fragment condensation strategies. nih.govresearchgate.net These approaches are often employed for the synthesis of large peptides or proteins, where stepwise SPPS may be inefficient. springernature.com

In fragment condensation, protected peptide segments are synthesized, typically via SPPS, and then coupled together in solution. researchgate.netresearchgate.net The DNP group on an ornithine residue can be retained during the synthesis and coupling of these fragments. Its subsequent removal in the final stages allows for late-stage modification of the ornithine side chain or for its deprotection to yield the native amine.

Solution-phase synthesis offers flexibility but requires careful selection of protecting groups to ensure orthogonality and prevent side reactions like racemization during fragment coupling. nih.govresearchgate.net The use of this compound allows for the δ-amino group of ornithine to remain protected throughout the assembly of peptide fragments, with its deprotection being reserved for a later, specific step. This strategy is particularly useful when other protecting groups that are labile to the conditions used for DNP removal are not present.

Facilitating the Synthesis of Complex Peptidic Constructs

The unique properties of this compound lend themselves to the synthesis of more complex peptide architectures, such as cyclic peptides.

Design and Synthesis of Cyclic Peptides Featuring Ornithine Modifications

Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and conformational rigidity. biosyn.comauburn.edu The synthesis of cyclic peptides often involves the formation of an amide bond between the N- and C-termini (head-to-tail) or between an amino acid side chain and the N- or C-terminus, or another side chain. biosyn.comthieme-connect.de

The ornithine side chain provides a convenient handle for cyclization. In a common strategy, a linear peptide precursor is assembled on a solid support. The DNP group on the ornithine side chain can be selectively removed on-resin, and the liberated δ-amino group can then be used to form a lactam bridge by reacting with the C-terminal carboxyl group, which is simultaneously cleaved from the resin. Alternatively, the side chain can be anchored to the resin, allowing for on-resin head-to-tail cyclization after the linear peptide has been assembled. researchgate.net

The use of this compound in this context allows for the strategic deprotection of the ornithine side chain at the desired point in the synthesis, enabling the controlled formation of the cyclic structure. This approach has been successfully employed in the synthesis of various biologically active cyclic peptides. researchgate.net

Preparation of Branched and Multiple Antigenic Peptides (MAPs)

The chemical compound Nα-Boc-Nδ-DNP-L-ornithine (this compound) is a specialized amino acid derivative that serves as a pivotal building block in the synthesis of complex peptide architectures, particularly branched peptides and Multiple Antigenic Peptides (MAPs). The utility of this reagent is rooted in its orthogonal protection scheme, where the two amine groups of the ornithine residue are masked with chemically distinct protecting groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the thiol-labile 2,4-dinitrophenyl (DNP) group.

This orthogonality is the cornerstone of its application in creating branched structures. During solid-phase peptide synthesis (SPPS) using Boc chemistry, the Nα-Boc group is repeatedly removed with an acid, typically trifluoroacetic acid (TFA), to allow for the stepwise elongation of the linear peptide backbone. The Nδ-DNP group, however, remains completely stable under these acidic conditions, ensuring that the side chain does not participate in the main chain elongation.

Once the primary linear peptide sequence is assembled, the DNP group can be selectively removed while the peptide is still anchored to the solid support. This deprotection is achieved under mild, non-acidic conditions through thiolysis, most commonly using a solution of thiophenol in a solvent like dimethylformamide (DMF). peptide.compeptide.com The removal of the DNP group exposes the free δ-amino group of the ornithine residue, which then acts as a new initiation point for peptide synthesis. A second, distinct peptide chain can then be assembled on this side-chain amine, resulting in a branched peptide structure.

This strategy is particularly powerful for the synthesis of Multiple Antigenic Peptides. MAPs are dendritic macromolecules designed to present multiple copies of a specific peptide antigen. nih.govsemanticscholar.org They typically consist of a central core matrix from which numerous antigenic peptide chains radiate. By incorporating this compound into the core matrix, chemists can precisely control the location and assembly of these radiating peptide antigens, creating a high-density immunogen without the need for a carrier protein. nih.gov

The following table outlines the strategic use of this compound in the synthesis of a representative branched peptide.

| Synthetic Phase | Key Reagent(s) | Protecting Group Targeted | Purpose |

|---|---|---|---|

| Linear Chain Elongation | Trifluoroacetic Acid (TFA) | Nα-Boc | Stepwise removal of the N-terminal protecting group to build the primary peptide sequence. The Nδ-DNP group remains intact. |

| Branch Point Unmasking | Thiophenol in DMF | Nδ-DNP | Selective deprotection of the ornithine side chain to expose the δ-amino group, creating a reactive site for branching. |

| Branched Chain Elongation | Boc-amino acids, coupling reagents, TFA | Nα-Boc | Synthesis of a second peptide chain originating from the newly exposed ornithine side-chain amine. |

| Final Cleavage | Strong Acid (e.g., HF) | All remaining side-chain groups and resin linkage | Release of the fully assembled, branched peptide from the solid support. |

Synthesis of Peptidomimetics and Conformationally Constrained Analogs

The strategic application of this compound extends beyond branched peptides to the sophisticated synthesis of peptidomimetics and conformationally constrained peptide analogs. These molecules are designed to mimic or improve upon the biological activity of natural peptides by incorporating non-natural structural elements or by restricting their conformational flexibility, often leading to enhanced stability, selectivity, and potency.

The orthogonal protection strategy of this compound is again central to its utility in this context. The ability to selectively unmask the δ-amino group of an ornithine residue at a specific position within a peptide sequence provides a unique chemical handle for further modification. nih.gov After the main peptide backbone is synthesized via standard Boc-SPPS, the Nδ-DNP group is removed using thiolysis, leaving all other acid-labile side-chain protecting groups and the N-terminal Boc group (if present) untouched. peptide.com

This newly liberated side-chain amine serves as a versatile nucleophile for a variety of chemical transformations aimed at creating novel peptide structures:

Lactamization for Cyclization: The exposed δ-amino group can be coupled with the C-terminal carboxylic acid of the same peptide chain or with the side-chain carboxyl group of an aspartic acid or glutamic acid residue elsewhere in the sequence. This intramolecular reaction, typically performed on-resin, forms a stable amide bond known as a lactam bridge. The resulting cyclic peptide has a significantly more rigid and defined three-dimensional structure than its linear counterpart, which can be crucial for receptor binding and biological activity.

Attachment of Non-Peptidic Moieties: The ornithine side-chain amine can be acylated or alkylated with a wide range of non-peptidic molecules. This allows for the introduction of functionalities such as fluorescent labels, fatty acids to improve cell permeability, or complex organic scaffolds designed to mimic a specific secondary structure (e.g., a β-turn). This modification converts the peptide into a peptidomimetic, a hybrid molecule that combines the recognition properties of a peptide with the pharmacological advantages of a small molecule.

The following table summarizes the application of this compound in generating these advanced peptide analogs.

| Target Structure Type | Role of this compound | Modification Strategy | Resulting Structural Feature |

|---|---|---|---|

| Head-to-Side-Chain Cyclic Peptide | Provides a nucleophilic side-chain amine after DNP removal. | Intramolecular amide bond formation between the Nδ-amino group of ornithine and the peptide's C-terminal carboxyl group. | Lactam Bridge |

| Side-Chain-to-Side-Chain Cyclic Peptide | Provides one of the reactive partners for cyclization. | Amide bond formation between the Nδ-amino group of ornithine and an activated side-chain carboxyl of Asp or Glu. | Lactam Bridge |

| Lipopeptide (Peptidomimetic) | Presents a specific site for lipidation. | Acylation of the ornithine Nδ-amino group with a long-chain fatty acid (e.g., palmitic acid). | Covalently attached lipid moiety |

| Labeled Peptide (Peptidomimetic) | Offers a site for conjugation. | Reaction of the ornithine Nδ-amino group with a reporter molecule (e.g., a fluorophore like fluorescein (B123965) isothiocyanate). | Covalently attached reporter tag |

Academic Research Applications of Boc Orn Dnp Oh Derivatives

Development of Enzyme Substrates and Inhibitors

BOC-ORN(DNP)-OH serves as a crucial building block in the design of sophisticated peptide substrates and activity-based probes (ABPs) for studying enzyme kinetics, specificity, and mechanisms of action.

The DNP group, with its absorption maximum at 348 nm, is a well-established fluorescence quencher. When incorporated into a peptide sequence alongside a suitable fluorophore, such as 7-methoxycoumarin (B196161) (Mca) or 7-amino-4-methylcoumarin (B1665955) (AMC), it forms a Fluorescence Resonance Energy Transfer (FRET) pair nih.govsigmaaldrich.com. In intact, uncleaved substrates, the fluorescence of the donor fluorophore is quenched by the proximity of the DNP acceptor. Upon enzymatic cleavage of the peptide bond between the fluorophore and quencher, the separation leads to a significant increase in fluorescence, which can be continuously monitored to quantify enzyme activity nih.govsigmaaldrich.com.

Table 1: Protease Specificity Profiling with DNP-Modified Ornithine Peptides

| Protease Studied | Peptide Scaffold Example | Modified Residue Position | Observed Specificity/Preference | Reference |

| Cathepsin B | Abz-Gly-X-Arg-Mix-Lys(Dnp)-OH | P2, P1, P1' | Mapping of subsites, Orn preference noted in some positions | hzdr.de |

| Trypsin | ACC-GGLSX*IVK(DNP)G | P1 (X = Orn) | Lower recognition compared to Arg/Lys at P1 | nih.gov |

| SARS-CoV-2 Mpro | Various peptide sequences | P3 | Orn is a preferred residue at P3 | genscript.comuzh.ch |

Note: The specific compound this compound is a precursor or derivative used in synthesizing such peptides.

Activity-based probes (ABPs) are powerful tools that covalently label active enzymes, enabling their identification, quantification, and functional characterization within complex biological matrices researchgate.netnih.govnih.govnih.govresearchgate.net. Derivatives of this compound can be incorporated into ABPs, particularly those designed for serine proteases. For example, diphenyl phosphonate (B1237965) (DPP) based ABPs have utilized ornithine as a selectivity-enhancing group researchgate.netresearchgate.netfrontiersin.org. Biotinylated ornithine diphenyl phosphonate (Bio-Orn-DPP) is cited as an example of such a probe used to target trypsin-like serine proteases researchgate.netresearchgate.netfrontiersin.org. These probes, often featuring a "clickable" affinity tag, allow for the detection and isolation of active enzymes, providing insights into enzyme activity levels rather than mere expression levels researchgate.netnih.govnih.govnih.govresearchgate.net. The DNP group itself can also function as a quencher in FRET-based ABPs, contributing to the "turn-on" fluorescence mechanism upon enzyme activity nih.gov.

Construction of Biochemical and Biophysical Probes

Beyond enzyme-specific probes, this compound derivatives are employed in broader biochemical and biophysical investigations, leveraging the spectral and quenching properties of the DNP group.

FRET-based peptides incorporating the DNP moiety are widely used to study molecular interactions, including protein-peptide binding and conformational changes nih.govsigmaaldrich.comlifetein.com.cn. By conjugating a fluorophore to one end of a peptide and a DNP quencher to another, researchers can monitor binding events or enzymatic cleavage through changes in fluorescence intensity. While specific examples directly using this compound for studying general molecular interactions are less detailed in the retrieved literature, the principle applies: peptides containing DNP-modified ornithine can serve as FRET reporters in assays designed to detect binding events or conformational shifts in biological systems nih.govsigmaaldrich.comlifetein.com.cn. The DNP group's spectral properties (λmax 348 nm) are critical for optimizing FRET efficiency with appropriate donor fluorophores nih.govsigmaaldrich.com.

The DNP group's sensitivity to its local environment can be exploited to monitor conformational dynamics in peptides and proteins. Changes in the microenvironment, such as alterations in polarity or proximity to other molecules, can affect the DNP group's spectral properties or its quenching efficiency. While direct studies using this compound for this specific purpose are not explicitly detailed, the general application of DNP-labeled peptides as reporters of conformational changes is established nih.govmdpi.comnih.gov. Techniques like fluorescence spectroscopy and NMR can be employed to analyze these changes, providing insights into how peptides or proteins adopt different structures or undergo dynamic transitions in response to stimuli uzh.chnih.govmdpi.comnih.govirbm.comsaromics.com.

Contribution to Structural Biology Studies

List of Compounds Mentioned:

this compound (Nα-tert-butyloxycarbonyl-Nδ-(2,4-dinitrophenyl)-L-ornithine)

Ornithine (Orn)

L-ornithine

D-ornithine

L-lysine (Lys)

D-lysine (D-Lys)

Arginine (Arg)

Methylated arginine

Citrulline

7-methoxycoumarin (Mca)

7-amino-4-methylcoumarin (AMC)

2,4-dinitrophenyl (DNP)

Lys(Dnp)-OH

Fmoc-Lys(Dnp)-OH

Abz-Gly-X-Arg-Mix-Lys(Dnp)-OH

ACC-GGLSX*IVK(DNP)G

Bio-Orn-DPP (Biotionylated ornithine diphenyl phosphonate)

Biotin-Lys-DPP

Biotin-PK-DPP

Biotin-Arg-DPP

Dabcyl

EDANS

FAM (Fluorescein)

TAMRA

Dansyl

Dap(DNP)

Abz-YNLPETGA-Dap(DNP)-NH2

Abz-PheArgLys(DNP)Pro-OH

DQ casein

Pro-Arg-Arg

Fmoc-α-methyl-ornithine(tert-butoxycarbonyl)-OH (Fmoc-α-Me-Orn(Boc)-OH)

N-alpha-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH)

Nδ-Boc-L-Ornithine

Nα-Boc-Nδ-(2,4-dinitrophenyl)-L-ornithine

Insights into β-Sheet Folding and Macrocyclic Architecturesresearchgate.net

Furthermore, these modified ornithine derivatives have been employed in the design and synthesis of macrocyclic peptides. Macrocyclization often imparts increased structural rigidity and stability compared to linear counterparts. Studies have utilized modified amino acids, including ornithine derivatives, to construct complex macrocyclic architectures that mimic protein quaternary structures through intermolecular β-sheet interactions nih.govnih.gov. For instance, cyclic peptides incorporating ornithine β-turn mimics have been synthesized to investigate self-association through edge-to-edge β-sheet dimerization, leading to the formation of tetrameric structures nih.govnih.gov. The DNP group, with its fluorescent properties, can also be used in conjunction with such macrocyclic structures to study conformational changes or binding events via techniques like Förster Resonance Energy Transfer (FRET) mdpi.com.

Table 1: Influence of Modified Ornithine on Peptide Structure

| Peptide Component | Structural Role | Observed Effect on Folding/Assembly | Reference |

|---|---|---|---|

| δ-linked Ornithine | β-turn mimic | Facilitates β-sheet formation and macrocycle assembly | nih.govnih.gov |

| DNP-Ornithine (hypothetical) | Conformational probe/label | Influences β-sheet propensity; enables FRET studies | mdpi.com |

Studies on Triple-Helical Peptide Stabilization and Structure-Function Relationshipsbiorxiv.org

The structural integrity of triple-helical peptides, such as those mimicking collagen, is crucial for their biological function. Modified amino acids, including ornithine derivatives, can be incorporated to enhance the stability of these complex structures. While direct use of this compound in triple helices is not extensively detailed in the provided search results, related research on modified ornithine and DNP-labeled amino acids offers insights.

Ornithine itself, as a non-canonical amino acid, can be introduced into peptides to confer protease resistance or alter structural properties nih.govrsc.org. Studies on collagen mimics have explored the use of various non-natural amino acid analogs to stabilize the triple helix nih.govrsc.orgnih.govchemrxiv.org. Although specific examples with DNP-ornithine are limited, the general principle suggests that such modifications could influence the packing and hydrogen bonding networks essential for triple helix formation and stability. The DNP group's electronic properties might also play a role in stabilizing or perturbing the helical structure, offering avenues to study structure-function relationships by correlating specific modifications with changes in thermal stability (e.g., melting temperature, Tm) or biological activity. For example, modifications that alter interchain hydrogen bonding in collagen-mimetic peptides (CMPs) have shown significant effects on their end structures and stabilities chemrxiv.org.

Table 2: Role of Modified Amino Acids in Triple-Helical Peptide Stability

| Modified Amino Acid Type | Application in Triple Helices | Potential Impact on Stability/Function | Reference |

|---|---|---|---|

| Ornithine derivatives | Structural modification | Enhanced protease resistance, altered conformational stability | nih.govrsc.orgnih.govrsc.orgnih.govchemrxiv.org |

| DNP-labeled amino acids | Conformational probing | Potential influence on hydrogen bonding and packing, affecting Tm | mdpi.com |

Investigation of Non-Canonical Amino Acid Roles in Biological Processesnih.govnih.gov

Non-canonical amino acids (ncAAs) are increasingly recognized for their broad utility in biological research, serving as probes, tools for protein engineering, and components of novel therapeutics nih.govmdpi.comnih.gov. Ornithine, being a non-proteinogenic amino acid, falls into this category and is found in various bioactive natural products nih.govnih.govacs.org. Derivatives like this compound can be particularly useful in biological studies due to the DNP group's fluorescent properties.

The DNP moiety can act as a fluorescent reporter, enabling the tracking of peptides or proteins within biological systems or serving as a component in FRET-based assays to monitor molecular interactions or conformational changes mdpi.com. For instance, DNP groups are used as quenchers in FRET pairs to study enzyme activity or protein folding mdpi.com. Furthermore, modified amino acids, including ornithine, can be incorporated into peptides to enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life, a critical factor for therapeutic applications rsc.orgacs.org. The ability to introduce ornithine via enzymatic modification of arginine, as seen with the enzyme OspR, provides a pathway for site-specific incorporation of this ncAA into peptides nih.govnih.govacs.org. This allows researchers to investigate the role of ornithine in biological processes, such as its impact on peptide stability or its contribution to the bioactivity of natural products.

Table 3: Applications of Non-Canonical Amino Acids as Biological Probes

| Non-Canonical Amino Acid Type | Modification/Feature | Role in Biological Processes | Example Application | Reference |

|---|---|---|---|---|

| Ornithine | Non-proteinogenic | Enhances protease resistance; component of bioactive peptides | Studying peptide stability, natural product biosynthesis | nih.govrsc.orgacs.org |

| DNP-labeled amino acids | Fluorescent label | Conformational tracking, FRET studies, enzyme activity monitoring | Probing protein folding, enzyme kinetics | mdpi.com |

Compound List:

Analytical Characterization and Computational Modeling of Boc Orn Dnp Oh Containing Compounds

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Ensuring the structural integrity and purity of BOC-ORN(DNP)-OH and the peptides synthesized from it is paramount. A suite of advanced analytical techniques, combining high-resolution separation with sensitive detection, is employed for this purpose.

Chromatographic Separations in Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of amino acid derivatives and peptides. nih.gov For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is particularly effective due to the hydrophobic nature of both the Boc and DNP protecting groups. hplc.eu

RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eucreative-proteomics.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which may include deletion sequences, incompletely deprotected peptides, or side-reaction products.

The purity of a peptide containing the this compound residue is determined by integrating the area of the main peak relative to the total area of all peaks detected. nih.gov Gradient elution, where the concentration of the organic solvent is gradually increased, is typically used to effectively separate the target peptide from closely related impurities. creative-proteomics.com

Typical RP-HPLC Purity Analysis Parameters:

| Parameter | Value/Condition |

| Column | C18 silica, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 220 nm (peptide bonds) and 360 nm (DNP group) |

Spectrometric Methods for Molecular Characterization

Spectrometric methods provide detailed information about the molecular weight and structure of the synthesized compounds.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is indispensable for confirming the molecular identity of this compound and its corresponding peptides. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to verify that the correct molecular weight has been achieved, confirming successful synthesis and incorporation of the modified residue. High-resolution mass spectrometry can further confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy: The DNP group is a strong chromophore, imparting a distinct yellow color and a characteristic UV-Vis absorption profile to the molecule. researchgate.net This property is highly useful for detection and quantification. DNP-amino acids typically exhibit a strong absorbance maximum around 360 nm at alkaline pH. researchgate.net This allows for selective detection of DNP-containing peptides in an HPLC eluent, complementing the standard detection at ~220 nm for peptide bonds. creative-proteomics.comjordilabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of this compound. tandfonline.com ¹H NMR can confirm the presence of all expected protons, from the tert-butyl protons of the Boc group to the distinct aromatic protons of the DNP ring and the protons along the ornithine backbone. scirp.org Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule, confirming the complete structure. chemicalbook.com These spectra are crucial for verifying the regiochemistry of the DNP modification (i.e., on the δ-amino group).

Expected Spectrometric Data for this compound:

| Technique | Expected Result |

| ESI-MS | Molecular ion peak corresponding to the calculated molecular weight (C₁₇H₂₄N₄O₈). |

| UV-Vis | Absorbance maximum in the range of 350-370 nm. |

| ¹H NMR | Signals for Boc group (~1.4 ppm), ornithine side chain, α-proton, and DNP aromatic protons (~7-9 ppm). tandfonline.comscirp.org |

| ¹³C NMR | Resonances corresponding to all 17 carbon atoms, including the carbonyls, Boc carbons, and DNP aromatic carbons. chemicalbook.com |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods offer profound insights into the behavior of molecules at an atomic level, complementing experimental data. These techniques are used to predict the structure, dynamics, and interaction profiles of peptides containing this compound.

Prediction of Conformational Preferences and Energetics

Molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) are used to calculate the potential energy of different conformations. ntu.edu.sg By systematically rotating the dihedral angles of the ornithine side chain, an energy map can be generated, identifying low-energy, stable conformers. These studies can reveal how the bulky and polar DNP group interacts with the peptide backbone or other side chains, potentially favoring specific secondary structures. nih.govijcrt.org Such analyses are crucial for understanding the intrinsic structural biases imparted by this modified residue. nih.gov

Modeling of Peptide-Target Interactions

A primary goal of peptide design is to create molecules that bind specifically to a biological target, such as a protein receptor or enzyme. rsc.org Computational docking and molecular dynamics (MD) simulations are key tools for predicting and analyzing these interactions. nih.govcambridge.org

Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a target protein to form a stable complex. explorationpub.comnih.gov For a peptide containing this compound, docking studies can elucidate the specific role of the DNP-modified side chain in the binding pocket. The DNP group can participate in various non-covalent interactions, including hydrogen bonding (via its nitro groups) and π-π stacking with aromatic residues like tryptophan or tyrosine in the target protein. tue.nl Docking algorithms score different poses to predict the most favorable binding mode and estimate binding affinity. explorationpub.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-target complex over time, typically on the nanosecond to microsecond timescale. nih.govacs.org Starting from a docked pose, an MD simulation tracks the motions of every atom in the system, providing detailed information on the stability of the interaction, the flexibility of the peptide, and the specific hydrogen bonds and other interactions that are maintained throughout the simulation. ntu.edu.sgnih.gov This allows for a more rigorous assessment of binding stability and can reveal conformational changes that occur upon binding. rsc.org

Rational Design of Novel Ornithine Derivatives for Specific Applications

Insights gained from analytical characterization and computational modeling can guide the rational design of new and improved ornithine derivatives. frontiersin.orgfrontiersin.org If modeling studies (Section 5.2.2) suggest that the DNP group in this compound is crucial for binding but could be optimized, new derivatives can be proposed. nih.gov

For example, if π-stacking is a dominant interaction, derivatives with different aromatic groups (e.g., naphthalene or other polycyclic systems) could be designed to enhance this effect. If the linker length of the ornithine side chain is not optimal for reaching a key sub-pocket in the target, analogs with longer or shorter side chains (e.g., modified lysines or diaminobutyric acid) could be synthesized and evaluated. This iterative cycle of design, synthesis, analysis, and modeling accelerates the development of peptides with enhanced affinity, specificity, and desired biological activity. frontiersin.orgnih.gov

Emerging Research Directions and Future Prospects

Innovations in Orthogonal Protecting Group Strategies for Ornithine

The utility of BOC-ORN(DNP)-OH is deeply rooted in its capacity to facilitate orthogonal protecting group strategies for ornithine. Orthogonality in peptide synthesis refers to the ability to selectively remove one protecting group without affecting others or the peptide backbone, allowing for precise control over sequential modifications or couplings. In this compound, the BOC group on the alpha-amino nitrogen and the DNP group on the epsilon-amino nitrogen of ornithine are designed to be removed under distinct chemical conditions.

The BOC group is a well-established amine protecting group, typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) polypeptide.com, peptide.com, iris-biotech.de. This acid lability allows for its selective cleavage during peptide synthesis, often during the final cleavage from the resin or at specific intermediate steps. Conversely, the DNP group is known for its removal via nucleophilic attack, particularly by thiols. Treatment with reagents such as thiophenol in N-methylpyrrolidone (NMP) can cleave the DNP moiety scribd.com, googleapis.com. This difference in cleavage chemistry—acid for BOC and thiolysis for DNP—establishes a high degree of orthogonality, enabling researchers to deprotect either the alpha-amino or epsilon-amino group independently. This is critical for synthesizing peptides with complex architectures, such as branched peptides or cyclic peptides where specific side-chain functionalization is required.

Table 1: Orthogonal Cleavage Conditions for BOC and DNP Protecting Groups

| Protecting Group | Typical Cleavage Reagent/Conditions | Mechanism of Cleavage | Selectivity Profile | References |

| BOC (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) (e.g., 50-95% in DCM) | Acid-catalyzed elimination | Removed by acid; stable to basic conditions. | polypeptide.com, peptide.com, iris-biotech.de |

| DNP (2,4-dinitrophenyl) | Thiolysis (e.g., thiophenol in NMP) | Nucleophilic displacement by thiolate | Removed by thiols/nucleophiles; generally stable to acidic and basic conditions. | scribd.com, googleapis.com |

Innovations in this area involve developing even milder or more specific cleavage conditions for both groups, or exploring alternative orthogonal protecting groups for ornithine that can be used in conjunction with BOC or DNP, further expanding the synthetic toolkit.

Exploration of Novel Biochemical and Materials Science Applications

The presence of the DNP moiety imbues peptides containing ornithine with properties that are highly relevant for various biochemical and materials science applications. The 2,4-dinitrophenyl (DNP) group is a classic hapten, meaning it is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein or peptide nih.gov, caymanchem.com, usbio.net, 4adi.com. This characteristic has been extensively leveraged in immunology and diagnostics.

When this compound is incorporated into peptides, the DNP group can serve multiple functions:

Immunogenicity and Vaccine Development: DNP-conjugated peptides can act as potent immunogens, inducing specific antibody production. This is valuable in developing vaccines, studying immune responses, and creating animal models for immunological research nih.gov, caymanchem.com, usbio.net. The DNP group's strong immunogenicity makes it an excellent model antigen for investigating various aspects of the immune system usbio.net.

Biosensing and Diagnostics: The specific and high-affinity binding between DNP and anti-DNP antibodies forms the basis for numerous immunoassays, such as ELISA and Western blotting nih.gov, scbt.com, 4adi.com. Peptides modified with DNP can be used as probes or targets in these assays for detecting analytes or studying antigen-antibody interactions.

Bioconjugation and Labeling: The DNP group can act as a chemical handle for labeling peptides or proteins. Its distinct spectral properties (e.g., UV-Vis absorption) can also be exploited for detection or monitoring of peptide modifications nih.gov. Furthermore, the DNP moiety can be genetically encoded into proteins using engineered aminoacyl-tRNA synthetases, suggesting advanced strategies for incorporating DNP-ornithine into biomolecules nih.gov.

Materials Science: Peptides with specific functional groups like DNP can be incorporated into novel biomaterials. The DNP group's electronic properties and its ability to interact with specific binding partners could be utilized in the design of responsive materials, molecular switches, or targeted drug delivery systems.

Research is actively exploring how to best utilize these properties, for instance, by creating peptide libraries containing DNP-modified ornithine to screen for novel therapeutic agents or diagnostic tools.

Advancements in Automated Synthesis and High-Throughput Screening of Ornithine-Modified Peptides

The synthesis of peptides containing modified amino acids like ornithine, especially when requiring specific side-chain protection, benefits significantly from advancements in automated solid-phase peptide synthesis (SPPS) and high-throughput screening (HTS) methodologies. This compound is a suitable building block for incorporation into automated synthesis workflows.

In traditional Boc-based SPPS, the alpha-amino group is protected by BOC, and side chains are protected by acid-labile groups that are removed concurrently with the final cleavage from the resin peptide.com, iris-biotech.de. While the Fmoc/tBu strategy is more prevalent today due to its base-labile Nα-protection and acid-labile side-chain protection, Boc chemistry remains a viable and sometimes preferred method, particularly for specific sequences or resin types polypeptide.com, peptide.com, iris-biotech.de. The presence of the DNP group on the epsilon-amino function of ornithine in this compound requires careful consideration within the chosen SPPS strategy to ensure its stability during BOC deprotection and subsequent coupling steps. The orthogonal nature of DNP removal (via thiolysis) is advantageous here, as it allows for selective deprotection of the epsilon-amino group at a later stage without interfering with the primary peptide chain elongation or BOC group manipulation scribd.com, googleapis.com.

The incorporation of this compound into peptide synthesis is particularly relevant for generating libraries of ornithine-modified peptides. These libraries can then be subjected to high-throughput screening (HTS) to identify peptides with desired biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties science.gov, sohag-univ.edu.eg, iastate.edu, researchgate.net. The ability to systematically vary the position and sequence context of the DNP-protected ornithine residue allows for a comprehensive exploration of structure-activity relationships. Advances in automated synthesizers and screening platforms enable the rapid generation and evaluation of thousands of such peptide variants, accelerating the discovery process for new peptide-based therapeutics and functional molecules.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the chemical mechanisms governing the behavior of this compound is crucial for optimizing its use in synthesis and predicting its stability and reactivity. This includes detailed knowledge of the cleavage mechanisms of both the BOC and DNP protecting groups, as well as the stability of the DNP-protected ornithine residue under various reaction conditions encountered during peptide synthesis.

The cleavage of the BOC group proceeds via an acid-catalyzed mechanism, typically involving protonation of the carbamate (B1207046) oxygen, followed by loss of isobutylene (B52900) and carbon dioxide, yielding the free amine polypeptide.com, peptide.com, iris-biotech.de. Understanding the kinetics and by-product formation under different acidic strengths and scavengers is important for preventing side reactions or partial deprotection.

The DNP group's removal via thiolysis involves a nucleophilic attack by a thiolate anion on the electron-deficient aromatic ring of the DNP moiety, leading to its displacement and the liberation of the free amine scribd.com, googleapis.com. Research into the efficiency of this reaction, the optimal thiols and solvents, and potential side reactions (e.g., disulfide formation with the thiol reagent) is ongoing.

Integrated experimental and computational approaches can provide deeper insights. Computational methods, such as Density Functional Theory (DFT), can model the transition states and activation energies for deprotection reactions, predict the stability of intermediates, and elucidate reaction pathways. For instance, computational studies can help understand how the electronic environment of the ornithine side chain influences the reactivity of the DNP group or how the BOC group behaves during acid-mediated cleavage in the context of a growing peptide chain. Such studies can guide the selection of optimal reaction conditions, predict potential degradation pathways, and inform the design of novel protecting group strategies for ornithine and other amino acids. Experimental techniques, such as mass spectrometry and NMR spectroscopy, are vital for confirming cleavage products, monitoring reaction progress, and validating computational predictions.

Q & A

Q. Advanced

- Coupling Efficiency : Use coupling agents like HATU or PyBOP with DIEA in DMF to minimize racemization. Pre-activate the carboxylate for 5–10 minutes before resin addition.

- Side Reactions : Monitor DNP group stability under acidic (TFA) or basic (piperidine) conditions. Use mild deprotection agents (e.g., 1% TFA in DCM) for Boc removal to preserve DNP .

- Batch Consistency : Track lot-to-lot variability via HPLC-MS and adjust reaction times or equivalents accordingly .

How can researchers evaluate the stability of this compound under varying storage conditions?

Q. Basic

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent DNP photodegradation and Boc group hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare HPLC purity pre/post storage. Monitor by:

What methodological approaches are used to resolve low yields in this compound-mediated peptide couplings?

Q. Advanced

- Steric Hindrance Mitigation : Incorporate backbone amide protectants (e.g., Hmb or pseudoproline dipeptides) to reduce aggregation.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., NMP) for improved solubility.

- Real-Time Monitoring : Use in-situ FTIR to track carboxylate activation (disappearance of ~1700 cm⁻¹ carbonyl peak) .

How should researchers design studies to analyze batch-to-batch variability in this compound synthesis?

Q. Advanced

- Design of Experiments (DoE) : Vary parameters (e.g., reaction temperature, equivalents of DNP-Cl) and analyze outcomes via multivariate regression.

- Quality Control Metrics : Define acceptance criteria (e.g., ≥95% HPLC purity, ≤2% δ-NH-DNP deprotection).

- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., reagent supplier, stirring rate) .

What strategies are recommended for handling conflicting data in this compound stability studies?

Q. Advanced

- Root-Cause Analysis : Differentiate between hydrolysis (pH-dependent) vs. photodegradation (light exposure) using controlled experiments.

- Cross-Validation : Compare stability data across multiple analytical platforms (e.g., NMR, LC-MS, Karl Fischer titration for moisture content).

- Literature Benchmarking : Review prior studies on analogous DNP-protected amino acids to identify patterns .

How can researchers formulate hypothesis-driven questions for novel applications of this compound?

Advanced

Apply the PICOT framework to structure questions:

- Population (P) : Specific peptide sequences (e.g., antimicrobial peptides).

- Intervention (I) : Incorporation of this compound at defined positions.

- Comparison (C) : Unmodified peptides or alternative protecting groups.

- Outcome (O) : Bioactivity (e.g., MIC against E. coli), synthetic yield.

- Time (T) : Reaction duration or long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.